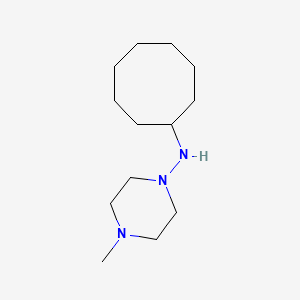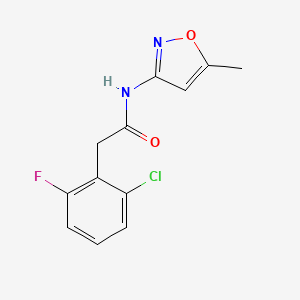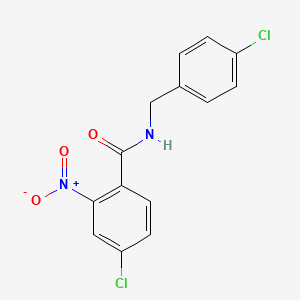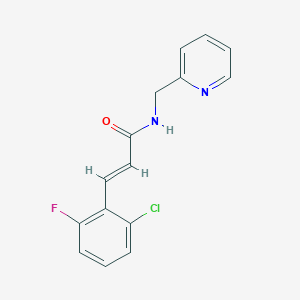
3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer development.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol in lab experiments is its ability to modulate multiple signaling pathways in cells. This makes it a potentially useful tool for studying various biological processes. However, one limitation is that the compound may have off-target effects on other cellular processes, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol. One direction is to further investigate its potential as a fluorescent probe for metal ion detection in biological systems. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, more research is needed to fully understand its mechanism of action and potential off-target effects in cells.
Métodos De Síntesis
The synthesis of 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol has been reported in several studies. One of the most common methods involves the reaction of 3-chloro-2-buten-1-ol with 8-methoxy-2-methyl-4-quinolinecarbaldehyde in the presence of a thiol catalyst. The reaction results in the formation of the desired product with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-9(16)7-8-11-10(2)17-14-12(15(11)19)5-4-6-13(14)18-3/h4-7H,8H2,1-3H3,(H,17,19)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDETVDDXKLRGJM-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)CC=C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)C/C=C(/C)\Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)






![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)



![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)